molecular formula C17H16O3 B011907 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate CAS No. 91442-24-9

2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate

Cat. No.: B011907
CAS No.: 91442-24-9
M. Wt: 268.31 g/mol
InChI Key: VAZQKPWSBFZARZ-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Acrylate-Based Monomers

Acrylate-based monomers are fundamental building blocks in the world of polymer science. Their defining feature is the acrylate (B77674) functional group (CH₂=CHCOO-), which is highly reactive in polymerization processes, particularly free-radical polymerization. This reactivity allows for the efficient synthesis of a vast array of polymers with diverse properties. rsc.org The research trajectory for these monomers has moved from simple, petroleum-based molecules like ethyl acrylate and butyl acrylate to more complex, functionalized monomers designed to impart specific characteristics to the resulting polymer. nih.govacs.org

Modern research focuses on designing acrylate monomers with secondary functional groups that can enhance polymerization kinetics or introduce desirable physical properties such as improved thermal stability, specific optical properties, or better adhesion. nih.gov The incorporation of functionalities like hydroxyl groups, carbamates, or aromatic rings allows for precise tuning of the final polymer's performance. nih.gov Furthermore, there is a significant push towards developing bio-based acrylate monomers derived from renewable resources like plant oils to create more sustainable materials. ndsuresearchfoundation.org

Interdisciplinary Relevance of Biphenyl-Containing Chemical Scaffolds

The biphenyl (B1667301) scaffold, consisting of two connected phenyl rings, is a privileged structure in chemistry due to its unique combination of properties. wikipedia.org It is a rigid, planar-like structure known for its exceptional thermal stability. dcceew.gov.au This characteristic makes it a valuable component in high-performance polymers, including liquid-crystal polymers (LCPs), where the biphenyl units contribute to the formation of highly ordered, heat-resistant, and chemically resistant materials. biosynce.com

Beyond polymers, the biphenyl moiety is crucial in various other disciplines. In medicinal chemistry, it is a key component in several drugs, where it can influence the molecule's binding affinity and metabolic stability. biosynce.com In the dye industry, the extended π-conjugated system of biphenyl derivatives is utilized to create molecules that absorb light in the visible spectrum. biosynce.com The versatility of biphenyls stems from their relatively stable but functionalizable aromatic rings, which can be modified through reactions like sulfonation and halogenation. wikipedia.orgchemicalbook.com

Overview of Key Research Domains for 2-([1,1'-Biphenyl]-2-yloxy)ethyl Acrylate

The key research domains for this compound are centered on its use as a specialty monomer in polymer synthesis. The combination of the polymerizable acrylate group with the bulky, thermally stable, and optically active biphenyl group makes it a candidate for advanced materials. Primary research and application areas include:

Photosensitive Materials and Coatings: The compound is identified as a photosensitive chemical, suggesting its use in photopolymerization applications such as UV-curable inks, resins, and coatings. nih.gov The biphenyl group can enhance the refractive index and thermal properties of the cured material.

Adhesive Manufacturing: It is used in the manufacturing of adhesives, where the properties derived from the biphenyl moiety can contribute to improved bond strength, thermal resistance, and chemical stability of the final adhesive product. nih.gov

Printing Inks: Its application in printing ink manufacturing points to a role in formulating inks with specific performance characteristics, such as durability and adhesion to various substrates. nih.gov The monomer can be incorporated into the polymer binder of the ink.

Synthesis and Polymerization

The synthesis of this compound typically involves a multi-step process, beginning with the ethoxylation of 2-hydroxybiphenyl (o-phenylphenol). The resulting 2-([1,1'-Biphenyl]-2-yloxy)ethanol is then esterified with acrylic acid or a derivative like acryloyl chloride to yield the final monomer. A polymerization inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), is often added to prevent spontaneous polymerization during storage. tcichemicals.com

The primary chemical reaction of this monomer is polymerization. The acrylate group readily undergoes free-radical polymerization, initiated by thermal or photoinitiators, to form its homopolymer: Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-([1,1′-biphenyl]-2-yloxy)-. nih.gov It can also be copolymerized with other vinyl monomers, such as styrenes or other acrylates, to tailor the properties of the resulting polymer. The large biphenyl group influences the polymer's properties by increasing its glass transition temperature (Tg), enhancing its thermal stability, and modifying its refractive index.

Theoretical and Biological Investigations

While specific experimental studies on the biological interactions of this compound are not widely published, research into similar complex acrylates provides a framework for potential investigation. For instance, studies on other biphenyl-containing acrylates have employed computational methods like Density Functional Theory (DFT) to analyze molecular structure, vibrational frequencies (FT-IR and Raman), and electronic properties (frontier molecular orbitals and UV-vis spectra). nih.gov Such theoretical studies for this compound could predict its reactivity, stability, and optical properties, guiding its application in materials science.

No significant research into the specific biological activity of this compound is publicly available. Generally, acrylates can be skin and respiratory irritants, and the biological impact would need to be assessed for any application involving potential human contact. sigmaaldrich.com

Compound Information

Properties

IUPAC Name

2-(2-phenylphenoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H16O3/c1-2-17(18)20-13-12-19-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h2-11H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZQKPWSBFZARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72009-86-0
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-([1,1′-biphenyl]-2-yloxy)-
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DSSTOX Substance ID

DTXSID601320423
Record name 2-(2-phenylphenoxy)ethyl prop-2-enoate
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Molecular Weight

268.31 g/mol
Source PubChem
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Physical Description

Liquid
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)-
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CAS No.

72009-86-0, 91442-24-9
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-phenylphenoxy)ethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-2-ol, ethoxylated, esters with acrylic acid
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Synthetic Methodologies and Chemical Transformations of 2 1,1 Biphenyl 2 Yloxy Ethyl Acrylate

Advanced Synthetic Routes and Strategies

The construction of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674) is primarily achieved through two key synthetic strategies: the formation of the ether linkage followed by esterification, or the direct reaction of a biphenyl (B1667301) precursor with an appropriate acrylate derivative.

Esterification Pathways from Biphenyl-2-ol Derivatives and Acrylic Acid Analogues

A prevalent and direct method for synthesizing 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate involves the esterification of 2-(2-biphenylyloxy)ethanol with acrylic acid or its derivatives. google.com This pathway is advantageous as it builds the final molecule from a pre-formed ether precursor.

One documented approach involves the reaction of 2-(2-biphenylyloxy)ethanol with acrylic acid in the presence of an organic acid catalyst, such as p-toluenesulfonic acid or methanesulfonic acid. google.com The reaction is typically conducted in a solvent like cyclohexane (B81311) under a nitrogen atmosphere to prevent polymerization of the acrylate moiety. google.com The use of a polymerization inhibitor, for instance, a mixture of hydroquinone (B1673460) monomethyl ether (MEHQ) and cupric chloride, is crucial for achieving high yields of the desired monomer. google.com

Alternatively, acrylic acid chloride can be employed in place of acrylic acid for the esterification of the corresponding alcohol precursor, such as β-phenoxyethylalcohol. chemicalbook.com This method often proceeds under milder conditions, for example, at low temperatures in the presence of a base like sodium carbonate to neutralize the hydrogen chloride byproduct. chemicalbook.com

A typical reaction setup for the esterification of 2-(2-biphenylyloxy)ethanol with acrylic acid is detailed in the table below:

Reactants Solvent Catalyst Inhibitor Atmosphere Reaction Time
2-(2-biphenylyloxy)ethanol, Acrylic AcidCyclohexanep-Toluenesulfonic AcidMEHQ, Cupric ChlorideNitrogen6-10 hours

Nucleophilic Substitution Reactions Involving Activated Acrylate Intermediates

The formation of the ether linkage in the precursor, 2-(2-biphenylyloxy)ethanol, is a critical step that relies on nucleophilic substitution, most commonly the Williamson ether synthesis. khanacademy.orgyoutube.comyoutube.com This reaction involves the deprotonation of 2-phenylphenol (B1666276) to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon unit.

A typical procedure would involve treating 2-phenylphenol with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. youtube.com This nucleophile then displaces a leaving group from a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide. chemspider.com The reaction of the phenoxide with 2-bromoethanol proceeds via a classic SN2 mechanism. youtube.com

The general scheme for the Williamson ether synthesis of the precursor is as follows:

2-Phenylphenol + Base → 2-Phenylphenoxide
2-Phenylphenoxide + 2-Bromoethanol → 2-(2-Biphenylyloxy)ethanol + Bromide salt

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters.

In the esterification of 2-(2-biphenylyloxy)ethanol with acrylic acid, the choice of catalyst is critical. While strong mineral acids like sulfuric acid can be used, organic acids such as p-toluenesulfonic acid are often preferred to minimize side reactions. google.comresearchgate.net The catalyst loading is typically in the range of 1-10 mol% relative to the alcohol. google.com The reaction temperature is another key variable, with temperatures around 90-120°C being common for the esterification with acrylic acid. google.com The continuous removal of water, a byproduct of the esterification, is essential to drive the equilibrium towards the product. This is often achieved by azeotropic distillation using a solvent like cyclohexane. google.com

For the Williamson ether synthesis of the precursor, the choice of base and solvent is important. Strong bases like sodium hydride can be used to ensure complete deprotonation of the phenol, while weaker bases like potassium carbonate are also effective, often in polar aprotic solvents like acetone (B3395972) or dimethylformamide. chemspider.com The reaction temperature is typically elevated to facilitate the nucleophilic substitution. chemspider.com

Mechanistic Investigations of Synthesis Pathways

The synthesis of this compound involves well-established reaction mechanisms. The formation of the ether linkage via the Williamson synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comyoutube.com In this concerted step, the nucleophilic phenoxide attacks the electrophilic carbon of the halo-alcohol, leading to the inversion of stereochemistry if the carbon is chiral.

The esterification of 2-(2-biphenylyloxy)ethanol with acrylic acid, when catalyzed by an acid, follows the Fischer esterification mechanism. The process begins with the protonation of the carbonyl oxygen of acrylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol, 2-(2-biphenylyloxy)ethanol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.

Derivatization and Functionalization Reactions

The biphenyl moiety of this compound is susceptible to electrophilic attack, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution on the Biphenyl Moiety

The biphenyl ring system can undergo various electrophilic aromatic substitution (EAS) reactions, including nitration and Friedel-Crafts acylation. rsc.orgnih.gov The regioselectivity of these reactions is directed by the existing substituents on the aromatic rings. The ether oxygen is an activating, ortho-, para-directing group, while the acrylate group is a deactivating, meta-directing group. Due to the ether linkage at the 2-position, the electronic effects on the two phenyl rings of the biphenyl moiety will differ. The phenyl ring directly attached to the ether oxygen is activated, while the other phenyl ring is less affected.

Nitration: Nitration of biphenyl derivatives can be achieved using a mixture of nitric acid and sulfuric acid. rsc.org For this compound, the incoming electrophile, the nitronium ion (NO₂⁺), would be expected to preferentially substitute the activated phenyl ring containing the ether linkage at positions ortho and para to the ether group. However, steric hindrance from the bulky ether group and the other phenyl ring may influence the substitution pattern.

Friedel-Crafts Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃), can introduce an acyl group onto the biphenyl core. nih.govmasterorganicchemistry.com Similar to nitration, the acylation is expected to occur on the more activated phenyl ring at the positions ortho and para to the ether substituent. The general mechanism involves the formation of an acylium ion electrophile, which then attacks the aromatic ring. khanacademy.org

The directing effects of the substituents on the biphenyl ring are summarized in the table below:

Substituent Position on Biphenyl Electronic Effect Directing Influence
-O-CH₂CH₂-AcrylateRing 1 (C2)ActivatingOrtho, Para
-PhenylRing 1 (C1)Activating (weak)Ortho, Para
-Acrylate group (remote)-DeactivatingMeta (on a separate ring)

Hydrolytic Cleavage of the Ester Linkage

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-([1,1'-biphenyl]-2-yloxy)ethanol and acrylic acid. This transformation can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide, the hydrolysis of acrylate esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. rsc.org This process is generally irreversible as the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt. nih.gov

The rate of alkaline hydrolysis of acrylate esters is influenced by the nature of the ester group. nih.gov For structurally similar compounds like 2-phenoxyethyl acrylate, studies have shown that they are moderately unstable under neutral and basic conditions, suggesting that hydrolysis of this compound would proceed under similar conditions. rsc.org The reaction kinetics are typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters is a reversible process. nih.gov The mechanism for the acid-catalyzed hydrolysis of most simple esters is the reverse of the Fischer esterification, known as the AAC2 mechanism. sigmaaldrich.comrsc.org This involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

For acrylates, the presence of the double bond can influence the reaction. However, studies on the related compound 2-phenoxyethyl acrylate indicate that it is hydrolytically stable under acidic conditions. rsc.org This suggests that the hydrolysis of this compound under acidic conditions would be slow or require forcing conditions. The stability can be attributed to the electronic effects of the aryloxy group.

Condition Catalyst General Mechanism Expected Products Notes on Reactivity
BasicNaOH, KOHBAC2 (Bimolecular Acyl-Oxygen Cleavage) rsc.orgnih.gov2-([1,1'-Biphenyl]-2-yloxy)ethanol, Sodium AcrylateThe reaction is generally irreversible. The rate is dependent on both ester and hydroxide concentration. chemrxiv.org Similar aryloxy acrylates are moderately unstable under these conditions. rsc.org
AcidicH₂SO₄, HClAAC2 (Acid-Catalyzed Acyl-Oxygen Cleavage) sigmaaldrich.comrsc.org2-([1,1'-Biphenyl]-2-yloxy)ethanol, Acrylic AcidThe reaction is reversible. Similar aryloxy acrylates are hydrolytically stable, suggesting slow reaction rates for the title compound. rsc.org

Other Selective Chemical Modifications

Beyond hydrolysis, the structure of this compound allows for a variety of other selective chemical modifications, primarily targeting the reactive acrylate group and the biphenyl system.

Michael Addition:

The α,β-unsaturated nature of the acrylate moiety makes it an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles. sigmaaldrich.com This reaction is a powerful tool for introducing new functional groups at the β-position of the ester.

Aza-Michael Addition: Primary and secondary amines can act as nucleophiles in aza-Michael additions to the acrylate double bond. rsc.orgresearchgate.net These reactions can often be performed under mild, solvent-free conditions and can be catalyzed by Lewis acids or bases. nih.govrsc.org The addition of an amine, such as piperidine, would yield a β-amino ester derivative.

Thiol-Michael Addition: Thiols are also effective nucleophiles for the Michael addition to acrylates. rsc.orgnih.gov This "thiol-click" reaction is highly efficient and can be catalyzed by bases or nucleophiles like phosphines. rsc.orgacs.org The reaction proceeds rapidly under mild conditions to form a stable thioether linkage. nsf.gov

Nucleophile Catalyst/Conditions Product Type
Primary/Secondary Amines (e.g., Piperidine)Lewis Acid, Base, or catalyst-free nih.govrsc.orgβ-Amino Ester
Thiols (e.g., Ethanethiol)Base (e.g., Triethylamine), Phosphine rsc.orgacs.orgβ-Thioether Ester

Diels-Alder Reaction:

The acrylate double bond can function as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. masterorganicchemistry.comlibretexts.org For this reaction to be efficient, the diene component should typically be electron-rich. The electron-withdrawing nature of the ester group in this compound enhances its reactivity as a dienophile. libretexts.org For instance, reaction with an electron-rich diene like 1-methoxybutadiene would be expected to yield a substituted cyclohexene (B86901) derivative. masterorganicchemistry.com

Polymerization:

The acrylate functionality allows this compound to act as a monomer in polymerization reactions. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for producing well-defined polymers from acrylate monomers. nih.govsigmaaldrich.comsigmaaldrich.com These methods allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The bulky biphenyl-containing side group would influence the properties of the resulting polymer, potentially imparting increased thermal stability and specific optical properties.

Reaction Type Key Reagents/Conditions Resulting Structure
Diels-Alder ReactionElectron-rich diene (e.g., 1-methoxybutadiene), heat or Lewis acid catalysis masterorganicchemistry.comSubstituted cyclohexene
RAFT PolymerizationRAFT agent (e.g., trithiocarbonate), radical initiator (e.g., AIBN) sigmaaldrich.comuncw.eduWell-defined homopolymer or block copolymer
ATRPTransition metal complex (e.g., CuBr/bpy), initiator (e.g., ethyl α-bromoisobutyrate) cmu.eduWell-defined homopolymer or block copolymer

Polymerization Science and Engineering of 2 1,1 Biphenyl 2 Yloxy Ethyl Acrylate

Fundamental Polymerization Mechanisms

The polymerization of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674) primarily proceeds via radical polymerization mechanisms. These methods involve the generation of free radicals that initiate the polymerization of the monomer. The choice of polymerization technique significantly influences the properties of the resulting polymer, such as molecular weight, molecular weight distribution (polydispersity), and chain-end functionality.

Free Radical Polymerization Kinetics and Control

Conventional free radical polymerization (FRP) of acrylates, including 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate, is a widely used and well-understood process. It typically involves three main steps: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of an initiator molecule (e.g., a peroxide or an azo compound) to generate free radicals. These radicals then react with a monomer molecule to form an initiated monomer radical.

Propagation: The newly formed radical adds to successive monomer units, rapidly growing the polymer chain.

Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing radical chains.

The kinetics of FRP are characterized by a rapid polymerization rate and the production of polymers with a broad molecular weight distribution (high polydispersity index, PDI). Control over the polymerization is limited due to the high reactivity of the propagating radicals and the prevalence of termination reactions. For acrylates with bulky side groups like this compound, steric hindrance can influence the propagation rate constant and the mode of termination.

Kinetic ParameterDescriptionImplication for this compound
Initiation Rate (Ri) The rate at which primary radicals are formed and add to the first monomer unit.Dependent on initiator type and concentration.
Propagation Rate (Rp) The rate of monomer addition to the growing polymer chain.The bulky biphenyl (B1667301) side group may sterically hinder the approach of monomers, potentially lowering the propagation rate constant compared to smaller acrylates.
Termination Rate (Rt) The rate at which growing polymer chains are deactivated.Steric hindrance around the radical center might decrease the rate of bimolecular termination.
Polydispersity Index (PDI) A measure of the distribution of molecular weights in a given polymer sample.Typically high in conventional FRP (PDI > 1.5).

Controlled/Living Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional FRP, controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which significantly reduces the concentration of radicals at any given time, thereby minimizing irreversible termination reactions. cmu.edu This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures.

RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including acrylates. It achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The mechanism involves a rapid equilibrium between propagating radicals and dormant polymer chains capped with the CTA.

The polymerization of acrylates via RAFT is well-established, and it is a suitable method for the controlled polymerization of this compound. psu.educapes.gov.br The choice of RAFT agent is crucial for achieving good control over the polymerization. For acrylates, dithiobenzoates, trithiocarbonates, and dithiocarbamates are commonly used.

A typical RAFT polymerization of an acrylate like 1-ethoxyethyl acrylate, which shares structural similarities with the target monomer, demonstrates a linear increase in molecular weight with conversion and maintains low polydispersity indices (PDI < 1.3). psu.edu Similar results can be anticipated for this compound, although optimization of the RAFT agent and reaction conditions would be necessary.

Table of RAFT Polymerization Components for Acrylates

Component Function Example
Monomer The building block of the polymer This compound
Initiator Source of primary radicals Azobisisobutyronitrile (AIBN)
RAFT Agent (CTA) Controls the polymerization 2-Cyano-2-propyl dodecyl trithiocarbonate

| Solvent | Solubilizes the components | Toluene, Dioxane |

ATRP is another powerful CRP method that utilizes a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst to reversibly activate and deactivate the growing polymer chains. wikipedia.orgcmu.edu The dormant species is an alkyl halide, and the active radical is generated through a one-electron transfer from the transition metal complex in its lower oxidation state.

ATRP has been successfully used for the polymerization of a wide variety of acrylates. cmu.edu The polymerization of this compound via ATRP would involve an initiator with a radically transferable halogen atom (e.g., ethyl α-bromoisobutyrate) and a catalyst system, typically a copper(I) halide complexed with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).

The key to a successful ATRP is maintaining the equilibrium between the active and dormant species, which keeps the radical concentration low and minimizes termination. cmu.edu This leads to polymers with well-defined molecular weights and low PDIs (typically 1.1–1.4). wikipedia.org

Key Components in ATRP of Acrylates

Component Role Example
Monomer Building block of the polymer chain This compound
Initiator Provides the alkyl halide starting point Ethyl α-bromoisobutyrate
Catalyst Transition metal in its lower oxidation state Copper(I) bromide (CuBr)
Ligand Solubilizes and tunes the reactivity of the metal catalyst N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

| Solvent | To dissolve reactants and polymer | Toluene, Anisole |

NMP is a CRP technique that employs a stable nitroxide radical to reversibly trap the growing polymer radical, forming a dormant alkoxyamine species. cmu.edu Heating the system causes homolytic cleavage of the C-ON bond in the alkoxyamine, regenerating the propagating radical and the nitroxide.

While NMP is highly effective for styrenic monomers, its application to acrylates has been more challenging due to the higher rate constants for propagation and termination of acrylate radicals. However, the development of second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (DEPN), has enabled the controlled polymerization of acrylates. cmu.edu These nitroxides exhibit a faster dissociation rate, allowing for better control over the polymerization of more reactive monomers.

The polymerization of this compound via NMP would likely require these advanced nitroxides to achieve a controlled process, leading to polymers with predictable molecular weights and narrow distributions.

Photo-controlled, or light-mediated, radical polymerization offers excellent spatial and temporal control over the polymerization process. nih.govsci-hub.se These methods often utilize a photocatalyst that, upon irradiation with light of a specific wavelength, initiates the polymerization or mediates the activation/deactivation equilibrium in a controlled manner.

For acrylates, iridium and copper-based photoredox catalysts have been shown to be effective in mediating controlled polymerization under visible light. nih.gov This approach allows for the polymerization to be started and stopped simply by turning the light source on and off. This technique can be applied to the synthesis of well-defined polymers from monomers like this compound, offering a high degree of control over the polymer architecture. nih.govsci-hub.se

Another approach is photo-induced NMP, where light is used to cleave the C-ON bond of an alkoxyamine, generating the propagating radicals. scispace.com This method can be conducted at room temperature, which is advantageous for monomers that may be sensitive to heat.

Copolymerization Studies

Copolymerization is a critical technique used to tailor the properties of polymers by combining two or more different monomers. For a specialized monomer like this compound, copolymerization allows for the precise tuning of material characteristics, blending its unique properties, such as high refractive index and thermal stability, with the desirable attributes of other monomers.

Integration with Other Acrylate Monomers

The integration of this compound with other common acrylate monomers, such as butyl acrylate (BA), methyl methacrylate (B99206) (MMA), and 2-ethylhexyl acrylate (EHA), is a strategic approach to create materials with a broad spectrum of properties. researchgate.net Acrylate copolymers are widely used in coatings, adhesives, and resins, and their performance is often dictated by the glass transition temperatures (Tg) of the constituent monomers. researchgate.net

By copolymerizing with low-Tg monomers like BA or EHA, it is possible to impart flexibility and improve the film-forming capabilities of the resulting polymer. Conversely, copolymerization with high-Tg monomers like MMA can enhance the hardness and scratch resistance of coatings. researchgate.net The bulky biphenyl side group of this compound is expected to significantly raise the Tg of the copolymer, offering a mechanism to control the final material's thermomechanical properties. For instance, random copolymers based on 2-ethylhexyl acrylate have been shown to exhibit self-healing properties over a broad composition range, a characteristic that could potentially be incorporated by copolymerization. nih.gov

Combination with Styrenic and Methacrylic Monomers

Combining this compound with styrenic and methacrylic monomers opens further avenues for material design. Styrene (B11656) is known for contributing to high refractive index and rigidity, while methacrylates offer excellent optical clarity and durability. Copolymers of MMA with monomers like butyl acrylate and 2-ethyl hexyl acrylate are extensively used for coatings to improve properties such as roughness and resistance to acids and solvents. researchgate.net

The copolymerization of this compound with styrene could yield materials with exceptionally high refractive indices, desirable for optical applications. Furthermore, the combination with methacrylates like 2-hydroxyethyl methacrylate (HEMA) could introduce reactive hydroxyl groups for subsequent cross-linking or functionalization. researchgate.net The resulting copolymers would likely exhibit a tunable balance between the rigidity and thermal stability conferred by the biphenyl group and the specific functionalities brought by the comonomer.

Statistical vs. Block Copolymer Architectures

The architecture of a copolymer—whether statistical (random), gradient, or block—has a profound impact on its macroscopic properties.

Statistical Copolymers: In a statistical copolymer, the monomer units are arranged randomly along the polymer chain. This typically results in a single glass transition temperature (Tg) that is an average of the Tgs of the corresponding homopolymers, tunable by adjusting the comonomer feed ratio. researchgate.net For a copolymer of this compound and a softer acrylate like n-butyl acrylate, a statistical architecture would produce a material with a single, well-defined Tg, representing a homogeneous blend of the properties of both monomers. researchgate.net

Block Copolymers: Block copolymers consist of long sequences, or blocks, of one monomer followed by blocks of another. aps.org This structure often leads to microphase separation, where the incompatible blocks self-assemble into ordered nanostructures. Consequently, block copolymers typically exhibit two distinct Tgs, corresponding to the individual blocks. researchgate.net A block copolymer of this compound and n-butyl acrylate would be expected to show two separate thermal transitions and possess a combination of properties, such as the rigidity of the biphenyl block and the flexibility of the n-butyl acrylate block. researchgate.net This phase separation is fundamental to the performance of thermoplastic elastomers.

The choice between these architectures allows for the design of materials with tailored thermomechanical responses. While statistical copolymers offer averaged properties suitable for applications requiring homogeneity, block copolymers provide a route to creating nanostructured materials with distinct, phase-separated domains.

Copolymer Architecture Monomer Arrangement Typical Thermal Behavior (Tg) Resulting Properties
Statistical Random distribution of monomer unitsSingle, averaged TgHomogeneous, tunable properties
Block Long sequences of each monomerTwo distinct TgsMicrophase separation, thermoplastic elastomers
Gradient Gradual change in composition along the chainSingle, very broad TgUnique interfacial and mechanical properties

Structure-Property Relationships in Poly(this compound) and its Copolymers

The chemical structure of the monomer unit is the primary determinant of the physical and chemical properties of the resulting polymer. For poly(this compound), the interplay between the bulky, rigid biphenyl moiety and the reactive acrylate functionality governs its performance characteristics.

Influence of Biphenyl Moieties on Polymer Rigidity and Thermal Stability

The presence of biphenyl groups in a polymer backbone is a well-established strategy for enhancing thermal stability and mechanical rigidity. semanticscholar.orgresearchgate.net The rigid and planar nature of the biphenyl unit restricts the rotational freedom of the polymer chains, leading to a significant increase in the glass transition temperature (Tg). semanticscholar.org

Studies on various polymers containing biphenyl units, such as polyamides and polyimides, consistently demonstrate their superior thermal properties. semanticscholar.orgacs.org For example, aromatic polyamides containing biphenyl units have shown decomposition temperatures (at 10% weight loss) ranging from 497°C to 710°C, indicating exceptional thermal stability. semanticscholar.org Similarly, epoxy resins incorporating biphenyl backbones exhibit high Tg values (up to 168°C) and excellent mechanical strength. researchgate.net While these are not acrylate polymers, the fundamental contribution of the biphenyl moiety remains the same. The introduction of flexible ether linkages or spacer groups can be used to modify these properties, but the inherent stability of the biphenyl structure is the dominant factor. semanticscholar.org

The table below, compiled from data on various biphenyl-containing polymers, illustrates the general effect of the biphenyl moiety on the glass transition temperature.

Polymer System Glass Transition Temperature (Tg) Key Structural Feature
Asymmetric Biphenyl Polyimide (a-BPDA/PDA)>350 °CAsymmetric biphenyl dianhydride
Symmetric Biphenyl Polyimide (s-BPDA/PDA)>400 °C (no distinct Tg)Symmetric biphenyl dianhydride
Biphenyl-based Polyamides210–261 °CBiphenyl diamine/diacid
Biphenyl Liquid Crystal Epoxy (cured)up to 168.0 °CBiphenyl epoxy monomer
ADMET Polymer of Divinyl Biphenyl Compound~160 °CDivinyl biphenyl monomer

This table presents data from various polymer systems to illustrate the general impact of biphenyl moieties on Tg. semanticscholar.orgresearchgate.netacs.orgrsc.org

Impact of Acrylate Functionality on Cross-linking and Network Formation

The acrylate group is a highly versatile functional group in polymer science, primarily due to its ability to undergo rapid polymerization and cross-linking reactions, often initiated by UV light or thermal initiators. rsc.org This functionality is the key to transforming the monomer into a durable, cross-linked polymer network. The formation of these networks is critical for applications requiring high durability and chemical resistance. rsc.org

Even monofunctional acrylates can form cross-linked structures through chain transfer mechanisms involving hydrogen atom abstraction from the monomer's own substituent groups. rsc.org However, network formation is more commonly and controllably achieved by including multifunctional monomers (cross-linkers) or by designing systems where the primary chains can react further. rsc.orggoogle.com In two-stage reactive systems, an initial network can be formed, followed by a second-stage polymerization of remaining acrylate groups to significantly increase cross-link density, modulus, and Tg. nih.gov

For poly(this compound), the acrylate functionality provides the pathway to create a robust network. The final properties of this network, such as cross-link density and swelling behavior, would be influenced by the polymerization conditions and the presence of any cross-linking agents. researchgate.net The large biphenyl side group may introduce steric hindrance, potentially influencing the kinetics of the polymerization and the ultimate conversion of acrylate double bonds. This could affect the final network structure, making it different from networks formed from smaller, less hindered acrylates. tue.nl The interplay between the network formation via the acrylate group and the inherent rigidity of the biphenyl side chain defines the material's final performance as a thermoset.

Elucidating Mechanical Performance and Chemical Resistance Characteristics of Poly(this compound)

The integration of the bulky, rigid biphenyl moiety into the side chain of a polyacrylate backbone in Poly(this compound) is anticipated to significantly influence its mechanical and chemical resistance properties. The biphenyl group's presence can enhance stiffness and thermal stability, while the acrylate backbone provides a degree of flexibility. However, detailed, publicly available research focusing specifically on the mechanical and chemical resistance characteristics of homopolymers of this compound is limited. General principles of polymer science allow for a theoretical discussion of the expected performance, drawing on data from related polyacrylate and biphenyl-containing polymer systems.

Mechanical Performance

The mechanical properties of a polymer, such as tensile strength, Young's modulus, and elongation at break, are fundamentally linked to its molecular structure. For Poly(this compound), the large, aromatic biphenyl side groups are expected to play a dominant role. These groups can introduce significant steric hindrance, restricting the mobility of the polymer chains. This restriction generally leads to an increase in the glass transition temperature (Tg), resulting in a more rigid material at room temperature compared to simpler polyacrylates like poly(ethyl acrylate).

The presence of aromatic rings in polymer side chains is known to enhance mechanical strength and hardness. This is attributed to the rigidity of the rings and potential for pi-pi stacking interactions between adjacent biphenyl groups, which can act as physical crosslinks, further reinforcing the material. However, this increased rigidity often comes at the cost of reduced flexibility and lower elongation at break, potentially making the material more brittle.

Table 1: Postulated Mechanical Properties of Poly(this compound) Based on Structure-Property Relationships

PropertyExpected Value/RangeRationale
Tensile Strength Moderate to HighThe rigid biphenyl side groups are expected to increase the force required to pull the polymer chains apart.
Young's Modulus HighThe steric hindrance from the bulky side groups would likely result in a stiff material with a high modulus.
Elongation at Break LowIncreased rigidity and potential for physical crosslinking would limit the extent to which the material can stretch before fracturing.

Note: The values in this table are hypothetical and based on established principles of polymer science, as direct experimental data for the homopolymer is not available in the surveyed literature.

Chemical Resistance Characteristics

The chemical resistance of a polymer describes its ability to withstand exposure to various chemical environments without significant degradation of its properties. This includes resistance to swelling, dissolution, and chemical attack. The chemical nature of the polymer's repeating unit is the primary determinant of its chemical resistance.

For Poly(this compound), the ester linkages in the acrylate backbone are susceptible to hydrolysis, particularly in the presence of strong acids or bases. This can lead to chain scission and a loss of mechanical integrity. However, the bulky biphenyl side groups may offer a degree of steric protection to the main chain, potentially slowing the rate of degradation compared to polyacrylates with smaller side groups.

The large, nonpolar biphenyl side chains are expected to impart significant hydrophobic character to the polymer. This would likely result in good resistance to aqueous solutions and polar solvents. Conversely, the polymer is expected to be more susceptible to swelling or dissolution in nonpolar organic solvents that are chemically similar to the biphenyl group, such as aromatic hydrocarbons.

Table 2: Predicted Chemical Resistance of Poly(this compound)

Chemical ClassPredicted ResistanceRationale
Water and Aqueous Solutions Good to ExcellentThe hydrophobic nature of the biphenyl side groups should repel water and prevent significant absorption.
Aliphatic Hydrocarbons ModerateSwelling may occur due to the nonpolar nature of both the polymer and the solvent.
Aromatic Hydrocarbons Poor to ModerateSignificant swelling or dissolution is expected due to the "like dissolves like" principle, given the aromatic biphenyl side groups.
Ketones and Esters Moderate to PoorThese polar aprotic solvents may cause swelling and potential dissolution, depending on their specific structure.
Strong Acids and Bases PoorThe ester linkages in the polymer backbone are susceptible to hydrolytic attack, leading to degradation.

Note: This table represents a qualitative prediction based on the chemical structure of the monomer. Actual performance would need to be verified through empirical testing.

Advanced Materials Science Applications of 2 1,1 Biphenyl 2 Yloxy Ethyl Acrylate Based Materials

High-Performance Coatings and Adhesives Development

The bifunctional nature of 2-([1,1'-biphenyl]-2-yloxy)ethyl acrylate (B77674), combining a polymerizable acrylate group with a large, aromatic biphenyl (B1667301) moiety, allows for the creation of polymers with a unique balance of properties. In the field of coatings and adhesives, this monomer serves as a critical building block for formulations that demand superior durability, adhesion, and resistance to environmental degradation.

UV-curable resins are a cornerstone of modern coating technology, prized for their rapid, energy-efficient, and solvent-free curing process. The inclusion of 2-([1,1'-biphenyl]-2-yloxy)ethyl acrylate, also known as o-phenyl phenoxyethyl acrylate (OPPEA), in these formulations is a strategic approach to enhance the surface characteristics of the final cured film. The rigid and bulky nature of the biphenyl group contributes significantly to the hardness and scratch resistance of the coating.

One of the key physical properties of a polymer that correlates with surface hardness is its glass transition temperature (Tg). A higher Tg is indicative of a more rigid polymer network at ambient temperatures. Polymers derived from this compound exhibit a high Tg, which translates to a hard, non-tacky surface upon curing. Furthermore, the biphenyl group imparts a high refractive index to the polymer, a property that is highly sought after in the formulation of optical coatings, lenses, and materials for optoelectronics.

Table 1: Physical Properties of this compound Monomer

Property Value Implication for Surface Properties
Glass Transition Temperature (Tg) 107 °C High hardness, scratch resistance
Refractive Index (n D) 1.5750 Optical clarity, use in optical coatings
Viscosity (25°C) 120-150 cps Good reactive diluent, easy formulation

Achieving a durable bond between a coating or adhesive and a substrate requires a formulation that balances hardness with sufficient flexibility and strong interfacial adhesion. While the rigid biphenyl group in this compound promotes hardness, other features of its molecular structure are strategically employed to improve adhesion and flexibility.

Coatings and adhesives are frequently exposed to harsh environmental conditions, including ultraviolet (UV) radiation from sunlight and contact with various chemical agents. The chemical stability of the polymer is therefore paramount to its long-term performance. The inclusion of the biphenyl moiety from this compound is a deliberate design choice to enhance this resistance.

Aromatic structures, like the biphenyl group, are inherently more resistant to thermal degradation and UV radiation than aliphatic structures. The delocalized π-electron system of the aromatic rings can absorb incident UV radiation and dissipate the energy in a way that is less likely to cause polymer chain scission. This results in improved resistance to yellowing and degradation upon sun exposure. Research comparing phenyl acrylic derivatives has shown that those with a direct phenyl-acrylate linkage exhibit better UV resistance and lower yellowing than their phenoxyethyl acrylate counterparts. For instance, studies have demonstrated a lower yellowing index for o-phenylphenyl acrylate (o-PPA), a structurally similar compound, compared to o-phenoxyethyl acrylate (o-PPEOA) after UV resistance testing.

The dense, cross-linked network formed by UV curing, combined with the inherent chemical stability of the biphenyl groups, also provides a formidable barrier against chemical attack. The tightly packed polymer chains limit the penetration of solvents, acids, and bases, protecting both the coating itself and the underlying substrate from damage.

Table 2: Comparative UV Resistance of Phenyl Acrylate Derivatives

Compound Yellowing Index after UV Exposure
o-Phenylphenyl Acrylate (o-PPA) Lower
o-Phenoxyethyl Acrylate (o-PPEOA) Higher

Data reflects the general findings that direct phenyl-acrylate structures tend to have better UV resistance than phenoxyethyl structures.

Development of Advanced Composites and Protective Films

The inherent properties of this compound make it a valuable monomer for the formulation of advanced composites and protective films. When copolymerized, it can impart enhanced mechanical and thermal properties to the resulting materials.

In the realm of protective coatings and paints, this monomer contributes to exceptional adhesion and durability. Coatings formulated with polymers containing the biphenyl moiety demonstrate significant resilience against environmental degradation, which serves to extend the service life of the coated materials. The polymer's structure lends itself to high-performance surface coatings that can withstand harsh conditions.

While specific research into composites incorporating this compound is emerging, the broader class of acrylate-based composites provides insight into its potential. Acrylates are widely used in photopolymerizable dental composites, where they are valued for creating strong, durable networks. nih.gov The addition of specific acrylate monomers can be used to control properties like shrinkage during polymerization, which is a critical factor in composite material integrity. nih.gov Given the robust nature of the biphenyl group, its inclusion in a composite matrix is anticipated to enhance toughness and thermal stability.

Furthermore, these polymers are integral to the synthesis of high-quality resins that find use across industrial components and consumer goods, delivering improved functionality and durability. Their utility also extends to advanced adhesives, where strong bonding and resilience are paramount.

Properties and Applications in Protective Films
PropertyContribution of this compoundApplication
AdhesionExceptional bonding to various substrates.High-performance coatings and paints.
DurabilityImparts resilience against environmental degradation.Long-lasting protective surface films.
Mechanical StrengthEnhances toughness in polymer networks.Advanced composites and industrial resins.

Exploration in Electronic Materials

The unique electronic structure of the biphenyl group in this compound positions its polymers for use in advanced electronic and optoelectronic applications. These materials are being explored for their potential in fabricating components for devices such as light-emitting diodes (LEDs) and photovoltaic cells.

For optoelectronic devices, properties like optical clarity and stability are crucial for performance and longevity. The distinct chemical makeup of polymers derived from this monomer helps in achieving these necessary characteristics. As photosensitive chemicals, they play a role in various manufacturing processes within the electronics industry, including for printing inks and adhesives. nih.gov

A key area of exploration for electronic materials is their dielectric properties. The development of polymers with a high dielectric constant and low dielectric loss is a significant goal for applications such as capacitors and insulators in microelectronics. While extensive data on poly(this compound) is not widely published, related research on other functional polymers provides a framework for its potential. The objective is to synthesize high-purity plastics that can store electrical energy efficiently with minimal loss. Research into various polymer systems has shown that molecular structure heavily influences the dielectric constant and dissipation factor. The incorporation of polarizable groups, such as the biphenyl moiety, is a strategy often employed to enhance these properties. The exploration of polymerization techniques, is vital for producing polymers with the purity required for sensitive electronic applications.

Potential Applications in Electronic Materials
Application AreaKey PropertyRole of the Polymer
Optoelectronics (LEDs, Photovoltaics)Optical Clarity and StabilityForms the polymeric material that ensures efficient and stable device operation.
Photosensitive MaterialsUV-curableUsed in the manufacturing of printing inks and adhesives for electronic components. nih.gov
Dielectric MaterialsHigh Dielectric Constant, Low Loss (Anticipated)Potential use as insulators and in energy storage components within microelectronics.

Biological and Pharmaceutical Research Trajectories for 2 1,1 Biphenyl 2 Yloxy Ethyl Acrylate

Investigation of Biological Activities and Molecular Interactions

A thorough search of scientific databases yields no specific studies on the biological activities or molecular interactions of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674). While research exists for other acrylate compounds, the unique biphenyl-yloxy moiety of this specific molecule means that data from simpler acrylates cannot be directly extrapolated.

Cytotoxicity Studies against Cancer Cell Lines and Associated Mechanisms of Action

There are no publicly available research articles or data detailing the cytotoxic effects of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate on any cancer cell lines. Consequently, there is no information regarding its potential mechanisms of action in a cancer context. While some biphenyl-containing compounds have been investigated for their anti-tumor potential, specific studies on this acrylate monomer are absent. researchgate.net

Design and Development of Drug Delivery Systems

The use of this compound in the design and development of drug delivery systems is not documented in the current scientific literature. Although polymers and copolymers based on acrylates are widely studied for biomedical applications, including drug delivery, specific research on polymers derived from this monomer is not available. tandfonline.commdpi.com

Formulation of Nanoemulsion Systems for Enhanced Drug Bioavailability

There are no published studies on the formulation of nanoemulsion systems incorporating this compound. The potential of this compound to be formulated into a nanoemulsion for the purpose of enhancing the bioavailability of therapeutic agents remains an uninvestigated area.

Utilization of Hydrophobic Properties for Solubilization of Poorly Soluble Drugs

While the chemical structure of this compound suggests hydrophobic properties due to the biphenyl (B1667301) group, there is no research that has explored the use of this characteristic for the solubilization of poorly soluble drugs. The practical application of its hydrophobicity in pharmaceutical formulations is yet to be explored.

Biocompatibility and Biodegradation Assessments of Delivery Platforms

No studies were found that assess the biocompatibility or biodegradation of any delivery platform synthesized from or containing this compound. The safety profile, in terms of cellular toxicity and how the material would break down in a biological environment, is currently unknown. While biocompatibility is a key consideration for acrylate-based medical devices and materials, specific data for this compound is absent. mdpi.comresearchgate.net

Advanced Analytical Methodologies for the Characterization of 2 1,1 Biphenyl 2 Yloxy Ethyl Acrylate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed structural and electronic analysis of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674). These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its atomic arrangement, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the biphenyl (B1667301) group appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings. The protons of the ethyl acrylate moiety are observed at characteristic chemical shifts, with the vinyl protons appearing between 5.8 and 6.4 ppm and the methylene (B1212753) protons of the ethoxy group appearing as triplets around 4.0-4.5 ppm. chemicalbook.com The integration of these signals provides the ratio of the number of protons of each type, confirming the molecular formula.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the structure by showing correlations between protons and carbons. iupac.org For instance, an HMBC experiment would show long-range couplings between the carbonyl carbon of the acrylate group and the protons of the adjacent methylene group, confirming their connectivity. iupac.org These advanced NMR methods are particularly useful for the structural confirmation of new derivatives or for distinguishing between isomers.

Table 1: Representative ¹H NMR Data for this compound

Protons Chemical Shift (ppm) Multiplicity
Aromatic (Biphenyl) 7.0 - 8.0 Multiplet
Vinyl (=CH₂) 6.1 - 6.4 Doublet of doublets
Vinyl (=CH) 5.8 - 6.0 Doublet of doublets
Methylene (-OCH₂-) 4.3 - 4.5 Triplet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. researchgate.net Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint of the molecule. mdpi.com

The FTIR spectrum of this compound exhibits several key absorption bands. A strong band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. mdpi.com The C=C stretching vibration of the acrylate group appears around 1635 cm⁻¹. The aromatic C-H stretching vibrations of the biphenyl group are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ether and ester linkages are typically found in the fingerprint region, between 1000 and 1300 cm⁻¹. mdpi.com

Table 2: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ester) Stretching 1720 - 1740
C=C (Alkene) Stretching ~1635
Aromatic C-H Stretching >3000
Aliphatic C-H Stretching <3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.

The biphenyl group in this compound is the primary chromophore and is expected to exhibit strong absorption in the UV region due to π-π* transitions. The acrylate group also contributes to the UV absorption. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the substitution pattern on the biphenyl ring in its derivatives. This technique is particularly useful for quantitative analysis and for studying the effects of structural modifications on the electronic properties of the molecule.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially when dealing with complex mixtures or assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. tcichemicals.comcymitquimica.com It is widely used for purity determination and for the analysis of reaction mixtures during its synthesis. tcichemicals.comcymitquimica.com Commercial specifications for this compound often state a purity of greater than 90.0%, as determined by HPLC. tcichemicals.comcymitquimica.comtcichemicals.com

In a typical HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. For this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed.

Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification.

Table 3: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column Reversed-phase (e.g., C18)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (set at λ_max)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. floridadep.gov While this compound itself may have limited volatility, GC-MS is invaluable for detecting and identifying any volatile impurities, starting materials, or byproducts that may be present. scitepress.orgmdpi.com

In GC-MS, the sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. url.edunih.gov The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. mdpi.com

This technique is particularly useful for identifying trace-level volatile impurities that could affect the quality and performance of the final product. For example, residual solvents from the synthesis or unreacted volatile starting materials can be readily detected and quantified using GC-MS.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. lcms.cz The principle of GPC is based on the hydrodynamic volume of the polymer chains in solution. universallab.org As the polymer solution passes through a column packed with porous gel beads, larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and have longer elution times. universallab.org This separation by size allows for the determination of critical molecular weight parameters.

The instrumentation for a GPC system typically includes a high-pressure pump to maintain a constant flow of the mobile phase (a solvent in which the polymer is soluble), an injector, a set of columns, and one or more detectors. universallab.org Common detectors include Refractive Index (RI) and Ultraviolet (UV) detectors. universallab.org More advanced setups may incorporate multi-angle light scattering (MALS) and viscometer detectors to obtain absolute molecular weights without the need for column calibration with polymer standards. osti.gov

For poly(this compound), GPC analysis yields the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n). The PDI value indicates the breadth of the molecular weight distribution, with a value of 1.0 representing a monodisperse polymer where all chains have the same length. Controlled polymerization techniques aim for PDI values close to 1.0. These parameters are critical as they significantly influence the mechanical, thermal, and rheological properties of the final polymer material. universallab.org

Table 1: Example GPC Data for Poly(this compound) Samples Synthesized under Different Conditions.
Sample IDNumber-Average Molecular Weight (M_n) (g/mol)Weight-Average Molecular Weight (M_w) (g/mol)Polydispersity Index (PDI)
Polymer Sample A15,20018,4001.21
Polymer Sample B25,50031,1001.22
Polymer Sample C14,80016,9001.14

Advanced Imaging and Microscopy for Polymer Morphology

The macroscopic properties of a polymer are intimately linked to its microscopic and nanoscopic structure, or morphology. Advanced imaging techniques are essential for visualizing the morphology of polymers derived from this compound, particularly in blends, composites, or self-assembled block copolymers.

Scanning Electron Microscopy (SEM) is a powerful tool for studying the surface topography and morphology of solid polymer samples. In a typical SEM analysis, a focused beam of electrons scans the surface of the sample, which is often coated with a thin layer of a conductive material like gold to prevent charge buildup. mdpi.com The interactions between the electrons and the sample generate various signals that are collected by detectors to form an image. SEM can reveal details about phase separation, domain sizes, and the structure of porous polymer networks. For instance, in polymer-stabilized liquid crystal applications, SEM is used to observe the polymer microstructure after the liquid crystal has been washed out. mdpi.com

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is particularly useful for observing the morphology of polymer assemblies in a solution that is close to its native state. nih.gov The technique involves vitrifying a thin film of the polymer solution by rapid freezing, which preserves the structures present in the liquid state. Cryo-TEM can provide high-resolution images of micelles, vesicles, and other complex structures formed by amphiphilic block copolymers of this compound in selective solvents. nih.gov This is crucial for applications in drug delivery and nanotechnology where the solution-state morphology dictates function.

Table 2: Advanced Microscopy Techniques for Polymer Morphological Analysis.
TechniqueInformation ObtainedTypical Resolution
Scanning Electron Microscopy (SEM)Surface topography, phase separation, domain size, porosity~1-10 nm
Cryogenic Transmission Electron Microscopy (Cryo-TEM)Self-assembled structures in solution (micelles, vesicles), internal morphologySub-nanometer to a few nanometers

Thermal Analysis Techniques for Polymer Characterization

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a polymer sample and a reference as a function of temperature. advanced-emc.com DSC is used to determine key thermal transitions. The glass transition temperature (T_g) is a critical parameter, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.com For semi-crystalline polymers, DSC can also detect melting points (T_m) and crystallization temperatures (T_c). advanced-emc.com The presence of the bulky biphenyl group in the side chain of poly(this compound) is expected to significantly influence its T_g.

Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated or cooled in a controlled atmosphere. advanced-emc.com The resulting data, typically plotted as mass versus temperature, reveals the thermal stability of the polymer and its decomposition profile. mdpi.com Key data points from a TGA curve include the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., T_d5% for 5% weight loss). This information is vital for defining the upper service temperature of the polymer and understanding its degradation mechanism. researchgate.net

Table 3: Thermal Analysis Techniques and Key Properties Measured for Polyacrylates.
TechniqueProperty MeasuredSignificance
Differential Scanning Calorimetry (DSC)Glass Transition Temperature (T_g)Indicates the transition from a glassy to a rubbery state.
Melting Temperature (T_m) / Crystallization Temperature (T_c)Characterizes crystalline domains within the polymer.
Thermogravimetric Analysis (TGA)Decomposition Temperature (T_d)Defines the thermal stability and upper service temperature limit. mdpi.com
Char YieldProvides insight into degradation pathways and flame retardancy.

Theoretical and Computational Chemistry Studies of 2 1,1 Biphenyl 2 Yloxy Ethyl Acrylate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674), these calculations would provide insights into its three-dimensional structure, conformational flexibility, and electronic nature.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio quantum chemistry methods. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular geometries and electronic properties. chemmethod.com The inclusion of dispersion corrections (e.g., B3LYP-D3) would be particularly important for accurately modeling the non-covalent interactions within the biphenyl (B1667301) group. rsc.org

Hartree-Fock (HF) theory, while historically significant, is generally less accurate than modern DFT methods because it does not account for electron correlation in the same way. However, it can serve as a baseline for more advanced calculations. For 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate, a comparative study using both DFT and HF methods would be valuable.

Table 1: Illustrative Comparison of Computational Methods for Molecular Properties

PropertyExpected Outcome with DFT (e.g., B3LYP)Expected Outcome with HF
Computational Cost ModerateLower
Accuracy (Geometries) HighModerate
Accuracy (Energies) HighLower (due to lack of electron correlation)
Inclusion of Dispersion Requires specific functionals or correctionsNot inherently included

A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating key dihedral angles, such as the C-C bond of the biphenyl group and the C-O bonds of the ether linkage. The resulting energy profile would identify the most stable conformers.

Table 2: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound

ParameterPredicted Value RangeInfluencing Factors
Biphenyl Dihedral Angle 40° - 60°Steric hindrance and crystal packing forces
C-O-C Bond Angle (Ether) 115° - 120°Electronic repulsion of lone pairs
O-C-C=O Dihedral (Acrylate) Near 180° (trans) or 0° (cis)Minimization of steric strain

Note: These values are illustrative and based on typical geometries of similar functional groups.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl-ether portion of the molecule, while the LUMO is likely to be centered on the electron-deficient acrylate group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and electronic excitation properties. chemmethod.com

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ether and carbonyl groups, indicating regions susceptible to electrophilic attack. The hydrogen atoms of the vinyl group and the aromatic rings would exhibit positive potential (blue), highlighting them as sites for nucleophilic attack. nih.gov

Table 3: Predicted FMO and MEP Characteristics

AnalysisPredicted Location of Key FeaturesImplication
HOMO Biphenyl rings and ether oxygenRegion of electron donation
LUMO Acrylate double bond and carbonyl groupRegion of electron acceptance
HOMO-LUMO Gap ModerateInfluences reactivity and UV-Vis absorption
MEP (Negative) Carbonyl and ether oxygen atomsSites for electrophilic interaction
MEP (Positive) Vinyl and aromatic hydrogensSites for nucleophilic interaction

Spectroscopic Property Predictions and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequencies, when scaled appropriately, can aid in the assignment of experimental IR and Raman bands. Similarly, calculated NMR chemical shifts, after referencing to a standard, can help in the interpretation of experimental ¹H and ¹³C NMR spectra. acs.org While experimental spectra for this specific compound are available from chemical suppliers, a detailed computational validation would provide deeper insight into the relationship between its structure and spectroscopic signatures.

Reaction Pathway Modeling and Transition State Analysis

The acrylate functionality of this compound makes it susceptible to various reactions, most notably polymerization. acs.org Reaction pathway modeling using computational methods can elucidate the mechanisms of these reactions. For instance, the Michael addition of a nucleophile to the acrylate double bond could be modeled to determine the activation energy and the structure of the transition state. Such studies are valuable for understanding potential side reactions during synthesis or polymerization.

Polymerization Simulation and Modeling of Polymer Microstructure

The primary chemical utility of this compound is as a monomer for polymerization. Computational modeling can simulate the free-radical polymerization process to predict key properties of the resulting polymer. Kinetic modeling can provide insights into the rates of initiation, propagation, and termination reactions. ntnu.no

The bulky biphenyl side group is expected to significantly influence the microstructure and properties of the polymer. Molecular dynamics (MD) simulations could be employed to study the conformational behavior of the polymer chains and how the bulky side groups affect chain packing and mobility. acs.org This, in turn, would impact the material's macroscopic properties, such as its glass transition temperature and mechanical strength. The presence of such large side chains could lead to a more rigid polymer with a higher glass transition temperature compared to polymers with smaller side chains. acs.orgyoutube.com

Environmental Fate and Exposure Assessment Methodologies for 2 1,1 Biphenyl 2 Yloxy Ethyl Acrylate

Degradation Pathways in Environmental Matrices

The persistence of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674) in the environment is largely determined by its susceptibility to various degradation processes. These include hydrolysis, photodegradation, and biodegradation, each contributing to the transformation and ultimate breakdown of the parent molecule.

Hydrolysis in Aqueous Environments

The chemical structure of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate contains an ester linkage, which is a functional group that can be susceptible to hydrolysis—a chemical reaction with water that can lead to the cleavage of the molecule. This process would yield acrylic acid and 2-([1,1'-biphenyl]-2-yloxy)ethanol. The rate of hydrolysis for acrylate esters is influenced by factors such as pH and temperature. sigmaaldrich.comwikipedia.org

Table 1: Factors Influencing Hydrolysis of Acrylate Esters

FactorInfluence on Hydrolysis RateReference
pH Rate is dependent on the acidity or alkalinity of the water. sigmaaldrich.com
Temperature Higher temperatures generally increase the rate of hydrolysis. wikipedia.org
Molecular Structure The presence of the ester linkage is the primary site for hydrolysis. bldpharm.com

Photodegradation Mechanisms

Photodegradation, the breakdown of chemicals by light, represents another significant environmental fate process for this compound, particularly due to the presence of the aromatic biphenyl (B1667301) group. This part of the molecule can absorb ultraviolet (UV) radiation from sunlight, which can initiate photochemical reactions.

Specific studies on the photodegradation of this compound have not been identified in the conducted searches. However, research on related compounds offers clues to its potential photolytic behavior. For example, studies on polychlorinated biphenyls (PCBs) have shown that ortho-substituted biphenyls can undergo photodegradation, which may involve dechlorination and sigmatropic rearrangements. tcichemicals.com As this compound possesses a similar ortho-substituted biphenyl structure, it may be susceptible to analogous photochemical transformations. Additionally, some biphenyl derivatives are known to act as photosensitizers in polymerization processes, which underscores their ability to interact with light. tcichemicals.com The acrylate portion of the molecule may also be involved in photochemical reactions.

Biodegradation Processes

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial pathway for the environmental attenuation of many synthetic chemicals. For this compound, this process would likely involve the enzymatic activities of bacteria and fungi present in soil and water.

While no studies were found that specifically address the biodegradation of this compound, the biodegradability of its constituent parts—the acrylate group and the biphenyl group—has been investigated for other substances. Simple acrylate esters, such as ethyl acrylate and butyl acrylate, are considered to be readily biodegradable. nih.govnih.gov The initial step in the biodegradation of acrylic polymers often involves the enzymatic cleavage of the side groups, such as the ester linkage, by hydrolytic enzymes. confex.com

The aromatic biphenyl component is generally more resistant to biodegradation than the acrylate portion. However, various microorganisms are capable of degrading aromatic hydrocarbons, although this process can be slower, especially under anaerobic conditions. bldpharm.com The presence of both oxygen and other electron acceptors like nitrate (B79036) can facilitate the breakdown of aromatic rings in some environments. bldpharm.com It is therefore plausible that the biodegradation of this compound proceeds via an initial hydrolysis of the ester bond, followed by the separate and likely slower degradation of the resulting biphenyl-containing alcohol and acrylic acid.

Environmental Distribution and Bioaccumulation Potential

The way in which this compound partitions between different environmental compartments—such as water, soil, and air—and its potential to accumulate in living organisms are key aspects of its environmental risk profile. These properties are often predicted using the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, or "fat-loving" nature. wikipedia.org

Specific experimental or predicted Kow values for this compound were not found in the available literature. However, based on its chemical structure, which includes a large, non-polar biphenyl group, a relatively high Kow value would be anticipated. Chemicals with high Kow values tend to adsorb to organic matter in soil and sediment and have a greater potential for bioaccumulation in the fatty tissues of organisms. wikipedia.org

For simpler acrylate esters, calculated bioconcentration factors (BCF) are low, in the range of 1 to 37, which suggests a low potential for bioaccumulation. nih.govnih.gov However, the presence of the biphenyl group in this compound would likely lead to a higher BCF than these simpler acrylates. Without a reliable Kow or experimental BCF data, the precise bioaccumulation potential of this compound remains uncertain.

Methodologies for Assessing Potential Environmental Release

Evaluating the potential for this compound to be released into the environment involves a combination of monitoring, modeling, and understanding its industrial use patterns. researchgate.net

Environmental fate and transport models are computational tools used to predict the movement and concentration of chemicals in the environment. confex.comnih.govcedmcenter.org These models use information on a chemical's physical and chemical properties (such as solubility, vapor pressure, and Kow), as well as data on its usage and the characteristics of the receiving environment, to estimate its distribution. epa.gov For a substance like this compound, such models could be used to simulate its likely concentrations in water, soil, and air near manufacturing or use facilities. nih.gov

Regulatory frameworks, such as the Canadian Environmental Protection Act (CEPA), employ screening assessments that use a risk-based approach considering both the hazard of a substance and its potential for exposure. dntb.gov.ua For this compound, which is used in printing inks and adhesives, release scenarios could include industrial wastewater discharges and emissions during the application and curing of these products. researchgate.net

Mechanistic Studies of Aquatic Ecotoxicity

The available hazard classifications indicate that this compound is "very toxic to aquatic life" and has "long-lasting effects". nih.gov While this points to a significant ecotoxicological concern, detailed mechanistic studies that explain how this compound exerts its toxicity on aquatic organisms were not found in the reviewed literature.

However, research on other acrylate and methacrylate (B99206) monomers provides a basis for understanding potential mechanisms of toxicity. The aquatic toxicity of acrylates is well-documented and has been the subject of Quantitative Structure-Activity Relationship (QSAR) studies. nih.govkoreascience.kr These studies establish relationships between a chemical's structure and its biological activity, and for acrylates, toxicity is often correlated with their lipophilicity (Kow) and their reactivity. nih.govkoreascience.kr

In general, acrylates are thought to exert their toxic effects through a mechanism known as narcosis, where the chemical accumulates in the cell membranes of aquatic organisms, disrupting their normal function. Additionally, the reactive nature of the acrylate group can lead to covalent binding with biological macromolecules like proteins, which can cause more specific toxic effects. dntb.gov.ua Given that this compound possesses both a lipophilic biphenyl group and a reactive acrylate moiety, it is plausible that its aquatic toxicity arises from a combination of these narcotic and reactive mechanisms. The toxicity of acrylates can also vary between different species and is influenced by the specific structure of the ester group. confex.com

Table 2: Summary of Aquatic Toxicity for Acrylate Esters

Compound/ClassAquatic Toxicity FindingReference
Methyl, Ethyl, and Butyl AcrylateLC50/EC50 values for fish and invertebrates range from 1.1 to 8.2 mg/L. nih.govnih.gov
Acrylates (general)Generally more toxic than corresponding methacrylates. confex.comkoreascience.kr
Isosorbide AcrylatesToxicity decreases as the compound becomes more lipophilic. confex.com
Acrylates and MethacrylatesQSAR models have been developed to predict aquatic toxicity based on Kow. nih.govkoreascience.kr

Future Research Directions and Translational Outlook

Innovations in Green Synthesis and Sustainable Production

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, focusing on the development of environmentally benign and sustainable processes. For 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674), future research will likely concentrate on moving away from traditional petrochemical-based synthesis routes towards more sustainable alternatives.

One promising avenue is the adoption of atom-economical reactions , which maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.com Addition reactions, for example, are inherently atom-economical and could be further explored for the synthesis of this monomer. jocpr.com

Furthermore, the exploration of biocatalysis presents a significant opportunity. The use of enzymes for the esterification step to create the acrylate moiety could offer a milder, more selective, and environmentally friendly alternative to chemical catalysts. Research into the enzymatic synthesis of various acrylate monomers is an active field, and these principles could be applied to 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate.

The sustainable sourcing of precursors is another critical aspect. While the acrylate portion can be derived from renewable resources like biomass, the biphenyl (B1667301) component, 2-phenylphenol (B1666276), is traditionally derived from petrochemicals. researchgate.net Future research could focus on developing bio-based routes to 2-phenylphenol, potentially from lignin (B12514952) or other aromatic-rich biomass streams, to create a more fully bio-based monomer. The development of such processes would align with the growing demand for sustainable materials and could significantly reduce the environmental footprint of polymers derived from this monomer. mdpi.comnih.gov

Exploration of Novel Polymer Architectures and Composites

The architecture of a polymer at the molecular level dictates its macroscopic properties. Beyond simple linear homopolymers, the synthesis of more complex architectures using this compound as a monomer is a key area for future research.

Star-shaped polymers , which consist of multiple polymer arms radiating from a central core, exhibit unique solution and bulk properties compared to their linear analogues. researchgate.net The synthesis of star-shaped polymers using techniques like atom transfer radical polymerization (ATRP) has been demonstrated for other acrylate monomers and could be adapted for this compound. ppm.edu.plnih.gov Such architectures could lead to materials with tailored viscosity, mechanical, and surface properties.

Graft copolymers , where side chains of one polymer are attached to a main polymer backbone, offer another route to novel materials. nih.gov By grafting chains of poly(this compound) onto a different polymer backbone, or vice versa, materials with combined properties, such as amphiphilicity or enhanced mechanical strength, could be created. rsc.orgresearchgate.net For example, grafting this hydrophobic polymer onto a hydrophilic backbone could lead to self-assembling materials for various applications.

Furthermore, the incorporation of poly(this compound) into composites could yield materials with enhanced performance. For instance, combining the polymer with inorganic nanoparticles could improve mechanical strength, thermal stability, or introduce new functionalities.

Advanced Functional Materials Development (e.g., stimuli-responsive polymers)

The presence of the bulky, polarizable biphenyl group in this compound suggests its potential in the development of advanced functional materials with unique optical and responsive properties.

A significant area of interest is the creation of high-refractive-index polymers . Materials with a high refractive index are crucial for applications in optical devices like lenses, optical films, and coatings. The incorporation of aromatic groups is a known strategy to increase the refractive index of polymers, and the biphenyl moiety in this monomer makes it a promising candidate for developing such materials. nih.govucm.es

The rigid nature of the biphenyl group also suggests the possibility of creating liquid crystal polymers (LCPs) . LCPs exhibit properties between those of conventional liquids and solid crystals and are used in applications requiring high strength and thermal stability. The mesogenic (liquid crystal-forming) potential of the biphenyl unit could be harnessed to create novel side-chain liquid crystal polymers. epa.gov

Additionally, the development of stimuli-responsive polymers is a burgeoning field. These "smart" materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. While research on the stimuli-responsive nature of poly(this compound) is in its early stages, the modification of its chemical structure could impart such functionalities, opening doors to applications in sensors, actuators, and controlled-release systems.

Targeted Therapeutic Applications and Controlled Release Systems

The field of biomedical materials offers significant translational opportunities for novel polymers. The unique properties of polymers derived from this compound could be leveraged for drug delivery and other therapeutic applications.

The biocompatibility of polymers is a critical factor for their use in medicine. While poly(methyl methacrylate) (PMMA) based resins are widely used, concerns about the leaching of residual monomers exist. nih.gov Future research should rigorously evaluate the biocompatibility of poly(this compound) and its potential for use in medical devices. Studies on similar acrylate polymers have shown that biocompatibility can be high, suggesting a promising outlook. nih.gov

The biphenyl group is a structural motif found in a number of pharmaceutical compounds. This raises the intriguing possibility of using polymers of this compound in targeted drug delivery systems . The polymer matrix could potentially interact favorably with biphenyl-containing drugs, influencing their loading and release profiles. Furthermore, the polymer could be functionalized with targeting ligands to direct the drug to specific tissues or cells, such as bone. nih.gov

Controlled release is another key application area for acrylate polymers. nih.gov The hydrophobic nature of poly(this compound) could be advantageous for the sustained release of hydrophobic drugs. The release rate could be modulated by altering the polymer's architecture (e.g., crosslinking density) or by copolymerizing it with other monomers to tune its hydrophilicity and swelling behavior. ucm.esnih.gov

Comprehensive Environmental Risk Assessment Frameworks

As with any chemical, a thorough understanding of the environmental fate and potential risks of this compound and its corresponding polymer is essential for its responsible development and use.

A comprehensive environmental risk assessment should include studies on its biodegradability . While acrylic polymers are generally considered to be slowly biodegradable, the specific structure of the polymer and the environmental conditions play a significant role. nih.govnih.govresearchgate.net Research is needed to determine the biodegradability of poly(this compound) and to identify any potential persistent or toxic degradation products. The introduction of ester linkages in the polymer backbone is a known strategy to enhance biodegradability. mdpi.com

The aquatic toxicity of the monomer is another critical parameter. Preliminary data suggests that this compound is toxic to aquatic life. ambeed.com This highlights the importance of minimizing its release into the environment during production and use. Further studies are needed to establish its full ecotoxicological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via esterification between biphenyl-2-ol derivatives and acryloyl chloride. Key parameters include:

  • Catalysts : Use of base catalysts (e.g., triethylamine) to neutralize HCl byproducts .
  • Solvents : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Temperature : Controlled room temperature (20–25°C) to minimize side reactions like premature polymerization .
    • Yield Optimization : Purity can exceed 98% with post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H NMR peaks at δ 6.4–6.6 ppm (acrylate protons) and δ 7.2–7.6 ppm (biphenyl protons) confirm connectivity .
  • FT-IR : Strong absorption at ~1720 cm1^{-1} (C=O stretch) and ~1630 cm1^{-1} (C=C stretch) .
  • HPLC : Retention time comparison against certified standards ensures purity .

Q. What stabilization methods are critical for handling this compound during experiments?

  • Stabilizers : MEHQ (4-methoxyphenol) at 0.1% w/w is essential to inhibit radical-induced polymerization during storage .
  • Storage Conditions : Dark, inert environments (argon atmosphere) at –20°C to prolong shelf life .

Advanced Research Questions

Q. How does computational modeling aid in predicting the reactivity of this compound in copolymerization?

  • Methodology :

  • DFT Calculations : Predict electron density distribution; acrylate double bond (LUMO) is reactive toward radical initiators .
  • Reaction Pathway Simulation : Tools like Gaussian or ORCA model propagation steps in radical polymerization, identifying steric hindrance from the biphenyl group .
    • Validation : Compare simulated kinetics with experimental DSC data (e.g., exothermic peaks at 80–100°C) .

Q. What strategies resolve contradictions in reported solubility parameters for this compound?

  • Contradiction Analysis : Discrepancies arise from solvent polarity and measurement techniques.

  • Experimental Design :
  • Phase Solubility Studies : Test in solvents of varying Hansen parameters (e.g., toluene vs. DMSO) .
  • Dynamic Light Scattering (DLS) : Detect aggregation in polar solvents, which may skew solubility data .
  • Recommendation : Report solubility with explicit solvent descriptors (e.g., Hildebrand solubility parameters) .

Q. How does the biphenyl moiety influence the photophysical properties of acrylate-based polymers derived from this monomer?

  • Structure-Property Relationship :

  • UV-Vis Spectroscopy : Biphenyl groups induce bathochromic shifts (~290 nm) due to extended conjugation .
  • Fluorescence Quenching : Steric effects reduce quantum yield compared to non-biphenyl acrylates .
    • Application Insight : Useful in designing UV-resistant coatings or optoelectronic materials .

Q. What mechanistic insights explain unexpected byproducts during radical polymerization of this monomer?

  • Mechanistic Study :

  • ESR Spectroscopy : Detect persistent radicals (e.g., TEMPO adducts) causing chain termination .
  • MALDI-TOF MS : Identify oligomers formed via chain-transfer reactions with solvent impurities .
    • Mitigation : Pre-purify monomers and use chain-transfer agents (e.g., thiols) to control molecular weight .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.